molecular formula C10H20O2Si B14414858 5-(Trimethylsilyl)hept-5-enoic acid CAS No. 84453-99-6

5-(Trimethylsilyl)hept-5-enoic acid

Cat. No.: B14414858
CAS No.: 84453-99-6
M. Wt: 200.35 g/mol
InChI Key: KMPXKAHTGGIOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trimethylsilyl)hept-5-enoic acid is a chemical compound with the molecular formula C10H20O2Si. It is characterized by the presence of a trimethylsilyl group attached to a heptenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)hept-5-enoic acid typically involves the reaction of hept-5-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Hept-5-enoic acid+Trimethylsilyl chlorideBase5-(Trimethylsilyl)hept-5-enoic acid+HCl\text{Hept-5-enoic acid} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Hept-5-enoic acid+Trimethylsilyl chlorideBase​5-(Trimethylsilyl)hept-5-enoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)hept-5-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated heptanoic acid derivatives.

    Substitution: Formation of various substituted heptenoic acid derivatives.

Scientific Research Applications

5-(Trimethylsilyl)hept-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The heptenoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trimethylsilyl)pent-5-enoic acid
  • 5-(Trimethylsilyl)hex-5-enoic acid
  • 5-(Trimethylsilyl)oct-5-enoic acid

Comparison

Compared to similar compounds, 5-(Trimethylsilyl)hept-5-enoic acid has a unique combination of chain length and functional groups, which can influence its reactivity and applications. The presence of the trimethylsilyl group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

84453-99-6

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

5-trimethylsilylhept-5-enoic acid

InChI

InChI=1S/C10H20O2Si/c1-5-9(13(2,3)4)7-6-8-10(11)12/h5H,6-8H2,1-4H3,(H,11,12)

InChI Key

KMPXKAHTGGIOBB-UHFFFAOYSA-N

Canonical SMILES

CC=C(CCCC(=O)O)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.